2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile
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Overview
Description
2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile is an organic compound that belongs to the class of sulfonylbenzonitriles. This compound is characterized by the presence of a sulfonyl group attached to a benzonitrile core, with additional substituents including a methyl group and a piperazine ring linked to a pyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzonitrile core: This can be achieved by nitrile formation reactions, such as the Sandmeyer reaction, where an aryl halide is converted to a nitrile using copper(I) cyanide.
Introduction of the sulfonyl group: This step involves sulfonylation, where a sulfonyl chloride reacts with the benzonitrile core in the presence of a base.
Attachment of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a halogenated pyridine derivative reacts with piperazine.
Final assembly: The final compound is obtained by coupling the piperazine derivative with the sulfonylbenzonitrile intermediate under appropriate conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the pyridine moiety can be modified using appropriate nucleophiles.
Hydrolysis: Hydrolysis of the nitrile group can be achieved under acidic or basic conditions, leading to the formation of carboxylic acid derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile can be compared with other similar compounds, such as:
2-Methyl-6-[4-(4-pyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile: This compound has a similar structure but lacks the methyl group on the pyridine ring.
2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzamide: This compound has an amide group instead of the nitrile group.
2-Methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzene: This compound lacks the nitrile group and has a simpler structure.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
2-methyl-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-14-6-7-20-18(12-14)21-8-10-22(11-9-21)25(23,24)17-5-3-4-15(2)16(17)13-19/h3-7,12H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWSHKRXCMXHKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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